Astragaloside I

Übersicht

Beschreibung

Astragaloside I is a triterpenoid saponin compound primarily found in the roots of Astragalus membranaceus, a plant widely used in traditional Chinese medicine. This compound is known for its various pharmacological properties, including immunomodulatory, anti-inflammatory, and antioxidant effects .

Wissenschaftliche Forschungsanwendungen

Astragaloside I hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Referenzverbindung bei der Untersuchung von Triterpensaponinen verwendet.

Biologie: Untersucht für seine Rolle bei der Modulation von Immunantworten und dem Schutz vor oxidativem Stress.

Industrie: Wird bei der Entwicklung von Nahrungsergänzungsmitteln und pflanzlichen Arzneimitteln eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Pfade:

Immunmodulation: Steigert die Aktivität von Immunzellen wie Makrophagen und Lymphozyten.

Entzündungshemmung: Hemmt die Produktion von pro-inflammatorischen Zytokinen und Mediatoren.

Antioxidant: Fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben.

Molekularpfade: Beinhaltet die Modulation von Pfaden wie NF-κB, PI3K/Akt und MAPK.

Wirkmechanismus

Target of Action

Astragaloside I, a natural product isolated from Astragalus membranaceus, has been found to interact with several targets. It has been shown to stimulate osteoblast differentiation through the Wnt/β-catenin signaling pathway . In addition, it has been reported to have effects on the Egr2-affiliated transcript lnc9456 in the heart .

Biochemische Analyse

Biochemical Properties

Astragaloside I interacts with various biomolecules, playing a significant role in biochemical reactions. It is involved in the mevalonate pathway, which is crucial for the biosynthesis of several classes of biomolecules . The expression levels of genes related to the mevalonate pathway vary in different organs of the Astragalus plant .

Cellular Effects

This compound has shown therapeutic effects in animal models of diseases such as diabetes mellitus . It has anti-inflammatory effects, including suppressing inflammatory factors, increasing T and B lymphocyte proliferation, and inhibiting neutrophil adhesion-associated molecules . It also has antioxidative stress effects, including scavenging reactive oxygen species, cellular scorching, and regulating mitochondrial gene mutations .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to interact with the Wnt/β-catenin signaling pathway, stimulating osteoblast differentiation and exhibiting osteogenic activity . In addition, it has been suggested that this compound may mediate protective effects in inflammatory models through activation of the Wnt signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, this compound has been shown to slow the progression of pathological signs in the kidney, including glomeruli and tubules, in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, Astragaloside IV, a derivative of this compound, has shown to have a significant reduction in tumor volume and weight in animal models at certain dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is part of the mevalonate pathway, which is crucial for the biosynthesis of several classes of biomolecules . It has also been suggested that this compound may be synthesized in the leaves and stem of the Astragalus plant and then translocated to the root .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been suggested that this compound is synthesized in the leaves and stem of the Astragalus plant and then translocated to the root

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Astragaloside I can be synthesized through the hydrolysis of astragaloside IV. The hydrolysis can be achieved using acid hydrolysis, enzymatic hydrolysis, or Smith degradation . The reaction conditions for these methods vary:

Acid Hydrolysis: Typically involves using a strong acid like hydrochloric acid under controlled temperature and time conditions.

Enzymatic Hydrolysis: Utilizes specific enzymes to cleave the glycosidic bonds.

Smith Degradation: Involves the oxidation of the glycoside followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound often involves the extraction from Astragalus membranaceus roots. The extraction process can be optimized using response surface methodology, which involves adjusting parameters like solvent concentration, solid-liquid ratio, and extraction time to maximize yield .

Analyse Chemischer Reaktionen

Reaktionstypen: Astragaloside I unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

Substitution: Glykosidische Bindungen können durch andere Zuckermoleküle substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Enzymatische oder chemische Methoden können zur Substitution von glykosidischen Bindungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound mit modifizierten pharmakologischen Eigenschaften .

Vergleich Mit ähnlichen Verbindungen

Astragaloside I ist Teil einer Familie von Saponinen, die in Astragalus membranaceus vorkommen, darunter Astragaloside II, Astragaloside III und Astragaloside IV . Im Vergleich zu diesen Verbindungen weist this compound einzigartige strukturelle Merkmale auf, die zu seinem spezifischen pharmakologischen Profil beitragen. So wird Astragaloside IV beispielsweise häufiger für seine neuroprotektiven und kardioprotektiven Wirkungen untersucht, während this compound für seine immunmodulatorischen Eigenschaften bekannt ist .

Ähnliche Verbindungen:

- Astragaloside II

- Astragaloside III

- Astragaloside IV

This compound zeichnet sich durch seine spezifischen glykosidischen Verknüpfungen und das Vorhandensein von einzigartigen Zuckermolekülen aus, die seine Bioaktivität und sein therapeutisches Potenzial beeinflussen .

Eigenschaften

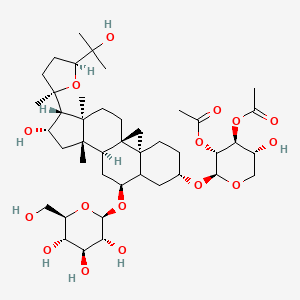

IUPAC Name |

[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O16/c1-21(47)56-33-24(50)19-55-38(34(33)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-25(36(45)39(28,3)4)58-37-32(53)31(52)30(51)26(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,33-,34+,35-,36-,37+,38-,41+,42-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHCYYSIAXMSPA-OOCCOBHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84680-75-1 | |

| Record name | Astragaloside I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84680-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ASTRAGALOSIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CT26I88H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Astragaloside I interact with its target and what are the downstream effects?

A1: this compound has been shown to interact with various molecular targets, contributing to its diverse pharmacological activities. One prominent mechanism involves the activation of the Wnt/β-catenin signaling pathway []. This pathway plays a crucial role in cell proliferation, differentiation, and development. This compound has been shown to promote osteoblast differentiation [] and enhance osteogenesis in periodontal ligament stem cells [] through this pathway. Additionally, this compound has demonstrated neuroprotective effects by reducing apoptosis of hippocampal neurons induced by intermittent hypoxia, potentially by modulating the expression of hypoxia-inducible factor-1α (HIF-1α) [].

Q2: What are the in vitro and in vivo efficacy findings related to this compound?

A2: In vitro studies have revealed that this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects []. In cell-based assays, it has shown efficacy in protecting vascular endothelial cells from oxidative damage induced by oxidized low-density lipoprotein (ox-LDL) []. Animal models have further demonstrated its potential in various disease contexts, such as reducing hippocampal neuron impairment caused by intermittent hypoxia in rats [] and ameliorating ductular reaction and liver fibrosis in a mouse model of cholestatic liver disease [].

Q3: What is the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?

A4: this compound is a cycloartane-type triterpenoid saponin. Its molecular formula is C41H68O14, and it has a molecular weight of 784.97 g/mol. Spectroscopic characterization involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key structural features include a cycloastragenol aglycone moiety with various sugar moieties attached. Detailed spectroscopic data can be found in publications focusing on the isolation and structural elucidation of this compound [, ].

Q4: What analytical methods are used to characterize, quantify, and monitor this compound?

A5: Various analytical techniques are employed for the analysis of this compound. High-performance liquid chromatography (HPLC) coupled with detectors like ultraviolet (UV) detectors [, ], evaporative light scattering detectors (ELSD) [, , , ], and mass spectrometers (MS) [, , ] are commonly used for separation and quantification. Thin-layer chromatography (TLC) coupled with scanning densitometry can also be used for both qualitative and quantitative analysis [, ].

Q5: How has research on this compound been aided by computational chemistry and modeling?

A6: Computational chemistry and modeling tools have been increasingly utilized to understand the interactions of this compound with its molecular targets and to predict its potential biological activities. Molecular docking studies can provide insights into the binding affinity and interactions between this compound and specific proteins involved in relevant signaling pathways []. Quantitative structure-activity relationship (QSAR) models, based on the chemical structure of this compound and its derivatives, can help predict the activity and potency of new analogs, guiding the development of more effective therapeutic agents [, ].

Q6: How do modifications to the structure of this compound impact its activity, potency, and selectivity (SAR)?

A7: The structure-activity relationship (SAR) of this compound and its derivatives has been an area of active research. Studies suggest that the number and type of sugar moieties attached to the cycloastragenol aglycone play a crucial role in determining the pharmacological activity and potency of this compound []. For instance, Astragaloside IV, a derivative of this compound with a different glycosylation pattern, exhibits distinct pharmacological activities and potency compared to this compound [].

Q7: What is known about the stability of this compound under various conditions and what formulation strategies can be used to improve its stability, solubility, or bioavailability?

A8: The stability of this compound can be influenced by factors such as temperature, pH, and exposure to light and oxygen. Studies have shown that the acylated forms of astragalosides, like this compound and astragaloside II, can be hydrolyzed to form astragaloside IV during sample preparation, particularly when using alkaline conditions []. This highlights the importance of standardized extraction and analytical methods to ensure accurate quantification of this compound in plant material and formulations. Strategies to enhance its stability, solubility, and bioavailability include encapsulation techniques, the development of nanoparticles, and the use of novel drug delivery systems [].

Q8: What are the biotechnological approaches used for the sustainable production of this compound?

A9: Plant tissue culture techniques, such as hairy root cultures, have emerged as promising alternatives for the sustainable production of this compound [, ]. These methods offer several advantages over traditional plant cultivation, including controlled growth conditions, faster growth cycles, and the potential for higher yields of desired compounds. Furthermore, the use of elicitors, such as methyl jasmonate, in plant cell cultures has been shown to significantly enhance the production of this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.